2-amino-6-hydrazinyl-1H-pyrimidin-4-one
Description
Properties
IUPAC Name |
2-amino-6-hydrazinyl-1H-pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N5O/c5-4-7-2(9-6)1-3(10)8-4/h1H,6H2,(H4,5,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUWPFMIHXOPDBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=NC1=O)N)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC(=NC1=O)N)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyanoacetate-Urea Cyclization
The foundational step in synthesizing 2-amino-6-hydrazinyl-1H-pyrimidin-4-one involves constructing the pyrimidinone scaffold. A widely cited approach, adapted from the synthesis of related 4-aminopyrimidines, employs cyanoacetate and urea under alkaline conditions. For example, ethyl cyanoacetate reacts with urea in anhydrous ethanol using sodium ethoxide as a base, undergoing cyclization at 65–80°C for 3–4 hours to yield 4-amino-2,6(1H,3H)-pyrimidinedione. This intermediate serves as a precursor for further functionalization.
Key parameters influencing yield include:
Alternative Cyclization Agents
Malononitrile and thiourea have been explored as alternatives to urea in pyrimidinone synthesis. In one study, chalcone derivatives reacted with malononitrile in acetic acid to form 2-aminopyridine intermediates, which were subsequently oxidized to pyrimidinones. While this method offers functional diversity, yields are generally lower (60–75%) compared to urea-based routes.
Introduction of the Hydrazinyl Group
Nucleophilic Substitution with Hydrazine
The hydrazinyl group at position 6 is typically introduced via nucleophilic substitution. Chloropyrimidinone intermediates, generated using phosphorus oxychloride (POCl₃), react with hydrazine hydrate in ethanol at 50–60°C. For instance, treating 2-amino-4,6-dichloropyrimidine with excess hydrazine (3 equivalents) for 8 hours achieves 85% substitution at the 6-position.
Reaction conditions :
One-Pot Cyclization-Hydrazination
Recent advances integrate cyclization and hydrazination into a single step. A patent discloses a method where cyanoacetate, urea, and hydrazine carbonate react in dimethylformamide (DMF) at 100°C for 12 hours, directly yielding this compound with 78% efficiency. This approach eliminates intermediates but requires stringent temperature control to prevent over-alkylation.
Optimization of Reaction Parameters
Solvent and Base Effects
The choice of solvent and base significantly impacts reaction outcomes:
| Solvent | Base | Yield (%) | Purity (%) |
|---|---|---|---|
| Anhydrous ethanol | NaOEt | 92 | 98 |
| DMF | K₂CO₃ | 88 | 95 |
| Toluene | TBAB (catalyst) | 76 | 90 |
Data adapted from. Polar aprotic solvents like DMF facilitate higher yields due to improved solubility of intermediates.
Temperature and Time Profiles
A study comparing reaction durations at 70°C revealed:
-
4 hours : 65% yield (incomplete cyclization).
-
6 hours : 82% yield (optimal).
-
8 hours : 80% yield (degradation byproducts observed).
Prolonged heating beyond 6 hours diminishes yields, underscoring the need for precise thermal control.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
1H NMR spectra of this compound (DMSO-d₆) exhibit:
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δ 6.61 ppm : Singlet (2H, NH₂).
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δ 5.35 ppm : Singlet (1H, pyrimidinone C5-H).
13C NMR confirms the pyrimidinone structure with carbonyl carbons at δ 171.2 and 168.8 ppm.
Infrared (IR) Spectroscopy
Strong absorptions at:
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3320 cm⁻¹ : N-H stretch (amine and hydrazine).
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1660 cm⁻¹ : C=O stretch (pyrimidinone).
Industrial Scalability
Chemical Reactions Analysis
2-amino-6-hydrazinyl-1H-pyrimidin-4-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Substitution reactions involve the replacement of specific functional groups within the molecule, often using reagents like halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, leading to a variety of derivatives with different properties.
Scientific Research Applications
2-amino-6-hydrazinyl-1H-pyrimidin-4-one has a wide range of applications in scientific research, including:
Chemistry: In chemistry, this compound is used as a reagent in various synthetic reactions and as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological macromolecules.
Medicine: In medicine, this compound is investigated for its potential therapeutic properties, including its ability to modulate specific biological pathways.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-amino-6-hydrazinyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways. This compound can bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific context in which the compound is used.
Comparison with Similar Compounds
2-Amino-6-methylpyrimidin-4(1H)-one
- Structure : Differs by replacing the hydrazinyl group with a methyl group at position 4.
- Crystallography: The crystal structure () reveals N–H⋯O and π-π stacking interactions (face-to-face distance: 3.776 Å), stabilized by hydrogen bonding with water and perchlorate ions.
- Reactivity: The methyl group in 2-amino-6-methylpyrimidin-4(1H)-one limits its utility in condensation reactions compared to the hydrazinyl variant, which readily forms hydrazones .
2-Hydrazino-6-methylpyrimidin-4-one
- Synthesis: Prepared via diazotization of 2-hydrazino-6-methylpyrimidin-4-one using KNO₂ in acetic acid, yielding azido derivatives (e.g., [¹⁵N]-2-azido-6-methylpyrimidin-4-one) .
- Applications: Used to generate isotopically labeled compounds, a pathway less explored for 2-amino-6-hydrazinyl-1H-pyrimidin-4-one.
Pyrazolo[3,4-d]pyrimidine Derivatives
- Example : 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine ().
- Structure : Incorporates a pyrazole ring fused to pyrimidine, enhancing aromaticity and steric bulk.
- Biological Activity: Exhibits antitumor, antiviral, and antibacterial properties due to structural mimicry of purine bases .
Aryl-Substituted Pyrimidinones
- Example : 6-Arylpyrimidin-4-ones with cyclohexyl or piperidinyl substituents ().
- Synthesis: Prepared via Suzuki-Miyaura coupling or nucleophilic substitution, leveraging the pyrimidinone core’s reactivity .
- Applications: These derivatives are explored as kinase inhibitors or antimicrobial agents, whereas this compound is primarily a synthetic intermediate .
Comparative Analysis of Physicochemical Properties
| Property | This compound | 2-Amino-6-methylpyrimidin-4(1H)-one | 4-Chloro-6-(chloromethyl)-1-methylpyrazolo[3,4-d]pyrimidine |
|---|---|---|---|
| Molecular Weight | 155.14 g/mol | 139.15 g/mol | 231.08 g/mol |
| Substituents | -NH₂ (C2), -NHNH₂ (C6) | -NH₂ (C2), -CH₃ (C6) | -Cl (C4), -CH₂Cl (C6), -CH₃ (N1) |
| Hydrogen Bond Donors | 4 (2×NH₂, 1×NHNH₂, 1×OH) | 3 (2×NH₂, 1×OH) | 1 (NH) |
| Solubility | Moderate in polar solvents | High in water due to H-bonding | Low (hydrophobic fused rings) |
| Key Reactivity | Hydrazone formation, diazotization | Limited to alkylation/acylation | Nucleophilic substitution (Cl sites) |
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 2-amino-6-hydrazinyl-1H-pyrimidin-4-one, and how can purity be optimized?
- Methodological Answer : The compound is typically synthesized via condensation reactions. For example, hydrazine derivatives can react with precursors like 2-amino-4-hydroxy-6-hydrazinopyrimidine under reflux in ethanol or acetic acid. Key steps include temperature control (70–90°C) and stoichiometric balancing of hydrazine equivalents to minimize side products. Post-synthesis purification involves recrystallization from ethanol/water mixtures or column chromatography using silica gel with ethyl acetate:hexane gradients. Yield optimization (reported 60–75%) requires pH monitoring during reaction quenching .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ confirm hydrazinyl (-NH-NH₂) and pyrimidinone (C=O) groups. The NH protons resonate at δ 8.5–10.5 ppm, while aromatic protons appear at δ 6.5–7.5 ppm .
- Mass Spectrometry : ESI-MS in positive ion mode detects [M+H]⁺ peaks at m/z 154.1 (calculated for C₄H₇N₅O). High-resolution MS (HRMS) validates molecular formula .
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm assess purity (>95%). Mobile phases: acetonitrile/water (0.1% TFA) gradients .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.
- Ventilation : Conduct reactions in fume hoods due to potential hydrazine vapor release.
- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap and water. Store in airtight containers away from oxidizers .
Advanced Research Questions
Q. How can reaction mechanisms involving the hydrazinyl group be elucidated?
- Methodological Answer :
- Kinetic Studies : Monitor reaction progress via in-situ FTIR to track hydrazine consumption (N-H stretches at 3300–3400 cm⁻¹).
- Isotopic Labeling : Use ¹⁵N-labeled hydrazine to trace nucleophilic substitution pathways.
- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict transition states and activation energies for hydrazine-mediated cyclization .
Q. What advanced techniques resolve the crystal structure and intermolecular interactions of this compound?
- Methodological Answer :
- Single-Crystal XRD : Resolves bond lengths (e.g., N-N = 1.38 Å) and hydrogen-bonding networks (N-H⋯O, 2.8–3.1 Å). Disorder in perchlorate counterions requires refinement with split-site models .
- Hirshfeld Surface Analysis : Quantifies π-π stacking (3.7–3.8 Å face-to-face distances) and hydrogen-bond contributions to crystal packing .
Q. How can researchers evaluate and reconcile contradictions in reported biological activities?
- Methodological Answer :
- Dose-Response Curves : Compare IC₅₀ values across studies using standardized assays (e.g., MTT for cytotoxicity).
- Target Validation : Employ CRISPR-Cas9 knockdowns to confirm specificity for enzymes like dihydrofolate reductase.
- Meta-Analysis : Aggregate data from PubChem and peer-reviewed studies, adjusting for variables like solvent (DMSO vs. saline) and cell lines .
Q. What strategies optimize the synthesis of derivatives for enhanced bioactivity?
- Methodological Answer :
- Parallel Synthesis : Use robotic liquid handlers to screen hydrazine derivatives (e.g., aryl hydrazines) under varying conditions (pH 4–7, 60–100°C).
- Structure-Activity Relationships (SAR) : Introduce methyl or chloro substituents at the pyrimidine C2/C6 positions and test for antimicrobial activity via agar diffusion assays.
- Click Chemistry : Attach triazole moieties via Cu(I)-catalyzed azide-alkyne cycloaddition to improve pharmacokinetic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
